

# The Pharmacokinetics and Pharmacodynamics of Pimicotinib: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Pimicotinib*

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## Introduction

**Pimicotinib** (formerly ABSK021) is an investigational, orally administered, highly potent and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] By targeting CSF-1R, **Pimicotinib** aims to modulate the function of macrophages, which play a crucial role in the pathophysiology of various diseases, including certain cancers and inflammatory conditions.[1] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and pharmacodynamics of **Pimicotinib**, drawing from preclinical and clinical trial data.

## Pharmacokinetics

The pharmacokinetic profile of **Pimicotinib** has been primarily characterized through a first-in-human Phase I clinical trial (NCT04192344) in patients with advanced solid tumors, including a cohort with tenosynovial giant cell tumor (TGCT).[3][4] A population pharmacokinetic (popPK) model has also been developed to describe its behavior.[5][6]

## Absorption

Following oral administration, **Pimicotinib** is rapidly absorbed, with a median time to maximum plasma concentration (T<sub>max</sub>) ranging from 0.87 to 1.52 hours.[3] Plasma exposure, in terms of C<sub>max</sub> and AUC, increases with dose, although this increase is slightly less than dose-

proportional.[3] At steady-state, a 50 mg once-daily (QD) dose resulted in approximately 2-fold higher maximum concentration (C<sub>max</sub>) and trough concentration (C<sub>trough</sub>) compared to a 25 mg QD dose.[1]

## Distribution

A two-compartment model with first-order absorption and first-order elimination has been used to describe the pharmacokinetic behavior of **Pimicotinib**. [5][6] In the popPK model, age and body weight were identified as significant covariates affecting the apparent volumes of distribution of the peripheral compartments (V<sub>2/F</sub> and V<sub>3/F</sub>, respectively). [5][6]

## Metabolism

Details regarding the specific metabolic pathways of **Pimicotinib** are not yet fully elucidated in the public domain. However, ongoing clinical trials are investigating the effects of hepatic impairment and potential drug-drug interactions, which will provide further insights into its metabolism.

## Excretion

**Pimicotinib** exhibits a moderate terminal half-life (t<sub>1/2</sub>), with a mean range of 43.6 to 63.5 hours, suggesting that a once-daily dosing schedule is sufficient to maintain sustained drug exposure. [3]

## Pharmacokinetic Data Summary

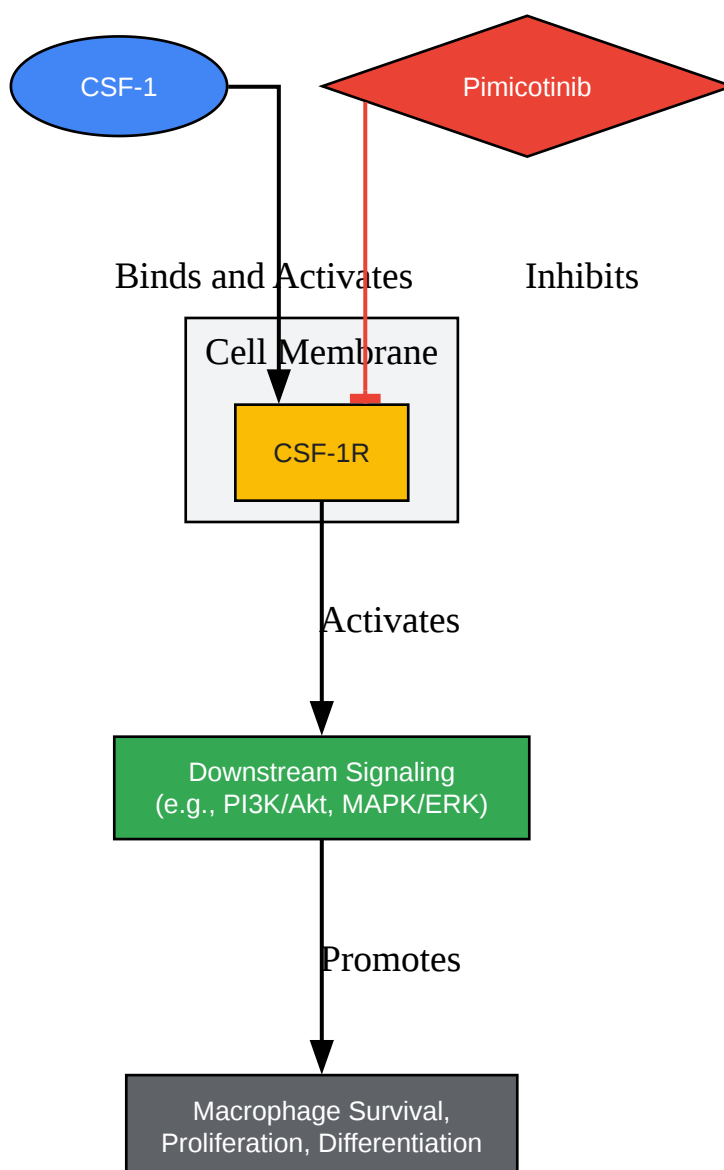
| Parameter   | Value             | Study Population              | Dosing Regimen                      | Source |
|---|-------------------|-------------------------------|-------------------------------------|--------|
| T <sub>max</sub> (median)                                   | 0.87 - 1.52 hours | Advanced solid tumors         | 25 mg, 50 mg, 75 mg, 100 mg QD      | [3]    |
| t <sub>1/2</sub> (mean)                                     | 43.6 - 63.5 hours | Advanced solid tumors         | 25 mg, 50 mg, 75 mg, 100 mg QD      | [3]    |
| C <sub>max</sub> & C <sub>trough</sub> Ratio (50mg vs 25mg) | ~2-fold higher    | Tenosynovial Giant Cell Tumor | 50 mg QD vs 25 mg QD (steady-state) | [1]    |

## Pharmacodynamics

The pharmacodynamic effects of **Pimicotinib** are directly linked to its mechanism of action as a potent and selective CSF-1R inhibitor.

## Mechanism of Action

**Pimicotinib** selectively inhibits the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase.[7] The in vitro IC50 value for CSF-1R inhibition is 19.48 nM.[7] By blocking the binding of its ligands, CSF-1 and IL-34, **Pimicotinib** prevents the activation of downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of macrophages.[1]



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Caption: **Pimicotinib** inhibits CSF-1R signaling.

## Biomarker Modulation

Treatment with **Pimicotinib** leads to significant changes in pharmacodynamic biomarkers, indicating target engagement. Across all dose levels in the Phase I study, there was a greater than 85% reduction in non-classical monocytes.[8] Furthermore, plasma CSF-1 levels were observed to increase, with a plateau reached at the 50 mg QD dose, showing an approximately 40-fold maximal induction.[8] This increase in CSF-1 is a known class effect of CSF-1R inhibitors, reflecting the disruption of the feedback loop. Changes in both plasma CSF-1 and C-terminal telopeptide (CTx) levels have been shown to correlate with **Pimicotinib** plasma concentrations.[1][5]

## Clinical Efficacy in Tenosynovial Giant Cell Tumor (TGCT)

The clinical efficacy of **Pimicotinib** has been most robustly demonstrated in patients with TGCT, a rare and locally aggressive neoplasm driven by CSF-1 overexpression.

The pivotal Phase III MANEUVER trial (NCT05804045) evaluated the efficacy and safety of **Pimicotinib** 50 mg QD versus placebo in patients with TGCT not amenable to surgery.[9]

- **Objective Response Rate (ORR):** The primary endpoint was met, with a statistically significant improvement in ORR at week 25 for the **Pimicotinib** arm compared to placebo, as assessed by RECIST v1.1 criteria.[9] Longer-term follow-up showed a deepening of response.[10]
- **Patient-Reported Outcomes:** Clinically meaningful and statistically significant improvements were also observed in key secondary endpoints, including reductions in pain and stiffness. [11]

The Phase Ib portion of the NCT04192344 study also demonstrated significant anti-tumor activity in TGCT patients.[4][5]

## Efficacy Data Summary

| Trial                | Dosing Regimen | Primary Endpoint                 | Result  | Source |
|----------------------|----------------|----------------------------------|---|--------|
| MANEUVER (Phase III) | 50 mg QD       | ORR at Week 25 (RECIST v1.1)     | 54.0% (Pimicotinib) vs. 3.2% (Placebo) (p<0.0001) | [9]    |
| MANEUVER (Long-term) | 50 mg QD       | ORR at 14.3 months (RECIST v1.1) | 76.2%   | [10]   |
| Phase Ib             | 50 mg QD       | ORR (RECIST v1.1)                | 77.4% (as of Dec 2022)                            | [5]    |

## Safety and Tolerability

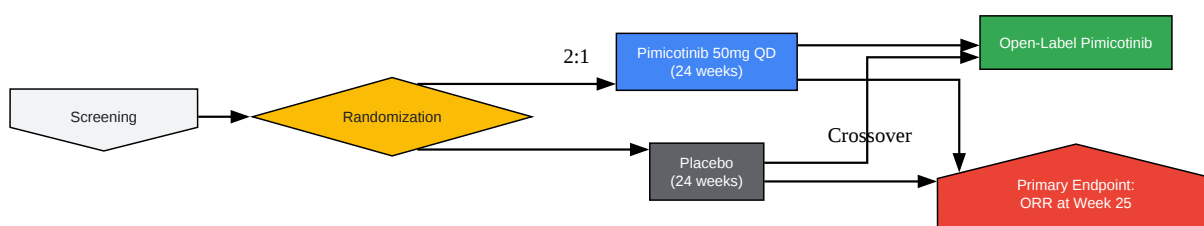
**Pimicotinib** has been generally well-tolerated in clinical trials.[1] The most common treatment-related adverse events include elevations in serum enzymes such as creatine phosphokinase (CPK), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH).[1] Importantly, there has been no evidence of cholestatic hepatotoxicity. In the MANEUVER trial, treatment-emergent adverse events leading to dose reduction and treatment discontinuation were infrequent.

## Experimental Protocols

### Phase III MANEUVER Trial (NCT05804045)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study. Part 1 involved a 2:1 randomization to **Pimicotinib** 50 mg QD or placebo for 24 weeks. This was followed by an open-label extension where all patients could receive **Pimicotinib**. [3][4]
- Patient Population: Adults with histologically confirmed, unresectable TGCT with measurable disease (≥2 cm) as per RECIST 1.1. [3][4]
- Efficacy Assessment: The primary endpoint of Objective Response Rate (ORR) was assessed by a blinded independent review committee (BIRC) based on Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. [4][12] Tumor assessments were

performed using Magnetic Resonance Imaging (MRI) at baseline and specified intervals throughout the trial.[12] Secondary endpoints included tumor volume score, range of motion, and patient-reported outcomes for pain and stiffness.[3]



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Caption: MANEUVER Phase III Trial Design.

## In Vitro CSF-1R Inhibition Assay

- Methodology: The inhibitory activity of **Pimicotinib** on CSF-1R was determined by measuring the inhibition of ADP production in a biochemical assay.[7] The IC<sub>50</sub> value, representing the concentration of the drug that inhibits 50% of the enzyme's activity, was calculated.[7]

## Conclusion

**Pimicotinib** is a promising, orally active, and selective CSF-1R inhibitor with a favorable pharmacokinetic profile that supports once-daily dosing. Its potent pharmacodynamic effects, demonstrated by significant biomarker modulation and robust clinical efficacy in TGCT, underscore its therapeutic potential. The well-tolerated safety profile further enhances its promise as a novel treatment option for diseases driven by CSF-1R signaling. Further data from ongoing and future studies will continue to refine our understanding of the complete pharmacokinetic and pharmacodynamic characteristics of **Pimicotinib**.

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